5-nitro-6-oxo-1H-pyridine-3-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4N2O6S |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4N2O6S/c8-5-4(7(9)10)1-3(2-6-5)14(11,12)13/h1-2H,(H,6,8)(H,11,12,13) |
InChI Key |
FLKXLKXMQGXNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Nitro 6 Oxo 1h Pyridine 3 Sulfonic Acid
Retrosynthetic Analysis of the 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid Scaffold
A retrosynthetic analysis of this compound suggests several potential disconnections. The nitro and sulfonic acid groups are prime candidates for removal via functional group interconversion. A logical primary disconnection involves the removal of the nitro group, leading to the precursor 6-oxo-1H-pyridine-3-sulfonic acid, also known as 6-hydroxypyridine-3-sulfonic acid. This precursor is an attractive intermediate as the hydroxyl group is an activating, ortho-, para-director, which would facilitate the subsequent electrophilic nitration at the C-5 position.
Further disconnection of the sulfonic acid group from 6-hydroxypyridine-3-sulfonic acid leads to 2-pyridone (6-oxo-1H-pyridine), a readily available starting material. The introduction of the sulfonic acid group at the C-3 position would then be a key step in the forward synthesis.
An alternative retrosynthetic approach could involve the initial formation of a pyridine (B92270) ring already bearing some of the required functional groups or their precursors. This would necessitate a convergent synthetic strategy, which will be discussed in a later section.
| Target Molecule | Precursor 1 | Precursor 2 |
| This compound | 6-hydroxypyridine-3-sulfonic acid | 2-pyridone |
Approaches to Pyridine Ring Formation and Subsequent Functionalization
The construction of the target molecule can be approached through the formation of the core pyridine nucleus followed by a series of functionalization steps.
The synthesis of substituted pyridines can be achieved through various classical methods. For instance, the Hantzsch pyridine synthesis or modifications thereof could be envisioned to construct a dihydropyridine (B1217469) ring with appropriate substituents, which can then be oxidized to the corresponding pyridine. researchgate.net However, for the synthesis of this compound, a more practical approach is to start with a commercially available, simple pyridine derivative. As identified in the retrosynthetic analysis, 2-pyridone is a suitable starting scaffold.
The introduction of a sulfonic acid group onto a pyridine ring is a crucial step. Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction. wikipedia.org
Direct Sulfonation: The direct sulfonation of 2-pyridone can be challenging due to the need for harsh reaction conditions (e.g., fuming sulfuric acid) which can lead to side reactions and degradation of the starting material. wikipedia.org The regioselectivity of sulfonation on the 2-pyridone ring would need to be carefully controlled to favor substitution at the C-3 position.
Precursor Conversions: A more controlled method for introducing the sulfonic acid group involves the use of a precursor. A common strategy for the synthesis of pyridine-3-sulfonic acid involves starting from 3-chloropyridine (B48278). The process includes oxidation to 3-chloropyridine-N-oxide, followed by sulfonation, and subsequent reduction of the N-oxide. google.comgoogle.com This multi-step process offers better control over the regiochemistry. A similar strategy starting from a 2-hydroxy-3-halopyridine could be envisioned.
The introduction of a nitro group onto the pyridine ring is typically achieved through electrophilic nitration. The conditions for nitration must be carefully chosen, as the pyridine ring is electron-deficient and generally resistant to electrophilic attack unless activating groups are present. researchgate.net
In the context of synthesizing this compound, the nitration would be performed on the 6-hydroxypyridine-3-sulfonic acid intermediate. The hydroxyl group at the C-6 position is a strong activating group, directing electrophilic substitution to the ortho and para positions (C-5 and C-3). Since the C-3 position is already occupied by the sulfonic acid group, nitration is expected to occur selectively at the C-5 position. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such transformations. masterorganicchemistry.com A similar nitration is reported for 6-Aminopyridine-3-sulfonic acid, yielding 6-Amino-5-nitropyridine-3-sulfonic acid.
The term "oxidation" in this context primarily refers to the introduction of the nitro group. However, if the synthesis were to start from a precursor that is not in the pyridone form, an oxidation step would be necessary to introduce the oxo functionality.
Sequential Route: A plausible sequential synthetic route for this compound, based on the principles discussed, would be:
Sulfonation of 2-pyridone: Treatment of 2-pyridone with a sulfonating agent to yield 6-hydroxypyridine-3-sulfonic acid.
Nitration: Subsequent nitration of 6-hydroxypyridine-3-sulfonic acid to introduce the nitro group at the C-5 position, yielding the final product.
Convergent Route: A convergent strategy would involve the synthesis of two or more fragments that are then combined to form the final molecule. For this particular target, a convergent approach is less straightforward. One could hypothetically construct a fragment containing the sulfonic acid and nitro groups and another fragment that would form the pyridine ring upon reaction. However, for a small molecule like this compound, a sequential approach is generally more efficient.
Optimization of Reaction Conditions and Yields in Multi-step Synthesis
Reagents and Catalysts: The choice of sulfonating and nitrating agents can significantly impact the reaction efficiency and selectivity. For instance, the concentration of sulfuric acid and the type of nitrating agent (e.g., nitric acid, dinitrogen pentoxide) should be optimized. wikipedia.orgntnu.no
Solvent: The solvent can influence the solubility of reagents and intermediates, as well as the reaction rate and selectivity.
Temperature and Reaction Time: These parameters are crucial for controlling the reaction kinetics and minimizing the formation of byproducts. For example, nitration reactions are often performed at low temperatures to control their exothermicity.
Work-up and Purification: Each step requires an appropriate work-up procedure to isolate the intermediate, followed by purification techniques such as recrystallization or chromatography to ensure high purity for the subsequent step.
| Reaction Step | Key Optimization Parameters |
| Sulfonation | Concentration of Sulfuric Acid, Temperature, Reaction Time |
| Nitration | Nitrating Agent, Acid Catalyst, Temperature, Reaction Time |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues of this compound can be approached through several strategic pathways. These methodologies often involve the construction of a polysubstituted pyridine ring, followed by functional group interconversions. A key and highly relevant analogue is 6-amino-5-nitropyridine-3-sulfonic acid, for which a synthetic route has been established.
Synthesis via Nitration of a Pre-functionalized Pyridine Ring
A prominent strategy for the synthesis of a key analogue, 6-amino-5-nitropyridine-3-sulfonic acid, involves the direct nitration of a pre-existing aminopyridine sulfonic acid. This approach leverages the directing effects of the substituents already on the pyridine ring to guide the incoming nitro group to the desired position.
The synthesis of 6-amino-5-nitropyridine-3-sulfonic acid begins with the starting material, 6-aminopyridine-3-sulfonic acid. This compound is dissolved in concentrated sulfuric acid and subsequently treated with fuming nitric acid. The reaction is carefully temperature-controlled to ensure the selective introduction of the nitro group at the 5-position, yielding the desired 6-amino-5-nitropyridine-3-sulfonic acid.
Proposed Synthesis of this compound via Diazotization
Building upon the successful synthesis of 6-amino-5-nitropyridine-3-sulfonic acid, a plausible route to the target compound, this compound, can be proposed. This involves the conversion of the 6-amino group to a 6-oxo (or 6-hydroxy) group through a diazotization reaction followed by hydrolysis.
The proposed steps are as follows:
Diazotization: 6-amino-5-nitropyridine-3-sulfonic acid would be treated with a source of nitrous acid, such as sodium nitrite, in a strongly acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures. This reaction would convert the primary amino group into a diazonium salt.
Hydrolysis: The resulting diazonium salt is typically unstable and can be hydrolyzed by heating the aqueous acidic solution. This step would replace the diazonium group with a hydroxyl group, leading to the formation of 5-nitro-6-hydroxypyridine-3-sulfonic acid, which exists in tautomeric equilibrium with the target compound, this compound.
While this method is a standard transformation in aromatic chemistry, the presence of both a nitro group and a sulfonic acid group on the pyridine ring could influence the stability and reactivity of the diazonium intermediate.
Synthesis of Other Relevant Pyridine Sulfonic Acid Derivatives
The broader landscape of pyridine sulfonic acid synthesis provides additional context and potential alternative routes for creating diverse analogues. For instance, pyridine-3-sulfonic acid can be prepared from 3-chloropyridine. This process involves the oxidation of 3-chloropyridine to its N-oxide, followed by sulfonation and subsequent reduction of the N-oxide. google.com
Reaction Chemistry and Mechanistic Investigations of 5 Nitro 6 Oxo 1h Pyridine 3 Sulfonic Acid
Chemical Reactivity Profile of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom typically imparts basic and nucleophilic character to the pyridine ring. However, in the case of 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid, the presence of two potent electron-withdrawing groups, the nitro (-NO₂) group at the 5-position and the sulfonic acid (-SO₃H) group at the 3-position, significantly diminishes the electron density on the nitrogen atom. This inductive and resonance electron withdrawal leads to a marked reduction in the basicity of the pyridine nitrogen, making it a much weaker base compared to pyridine itself.
The reduced nucleophilicity of the nitrogen atom also affects its ability to participate in reactions such as N-alkylation and N-oxidation. These reactions, which are common for many pyridine derivatives, would necessitate harsh reaction conditions and highly reactive electrophiles to proceed at the nitrogen center of this molecule. The steric hindrance from the adjacent oxo group at the 6-position may also play a role in impeding the approach of electrophiles to the nitrogen atom.
Transformations Involving the Nitro Group
The nitro group at the 5-position is a key driver of the molecule's reactivity, participating in both reduction and substitution reactions.
Reduction Pathways and Products
The nitro group of this compound can be readily reduced to an amino group (-NH₂) to furnish 5-amino-6-oxo-1H-pyridine-3-sulfonic acid. This transformation is a common and synthetically valuable reaction for nitropyridine derivatives. The reduction can be achieved through various established methods.
Catalytic Hydrogenation: This is a widely employed method for the reduction of nitro groups. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity.
Chemical Reduction: A variety of chemical reducing agents can also be utilized. These include metals in acidic media, such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl) or acetic acid. Other common reagents include tin(II) chloride (SnCl₂) and sodium dithionite (B78146) (Na₂S₂O₄). The selection of the reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.
The reduction proceeds through a series of intermediates, including the nitroso and hydroxylamino species, before yielding the final amino product. Under carefully controlled conditions, it may be possible to isolate these intermediates, although the complete reduction to the amine is the more common outcome.
| Reduction Method | Reagents | Typical Product |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 5-amino-6-oxo-1H-pyridine-3-sulfonic acid |
| Metal/Acid Reduction | Fe/HCl or Zn/CH₃COOH | 5-amino-6-oxo-1H-pyridine-3-sulfonic acid |
| Tin(II) Chloride Reduction | SnCl₂/HCl | 5-amino-6-oxo-1H-pyridine-3-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions Activated by the Nitro Group
The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The nitro group, positioned at C5, strongly stabilizes the negative charge of the Meisenheimer complex intermediate, particularly when the nucleophilic attack occurs at positions ortho or para to it. In the case of this compound, the positions ortho (C4 and C6) and para (C2) to the nitro group are potential sites for nucleophilic attack.
However, the presence of the oxo group at C6 and the sulfonic acid group at C3 complicates this reactivity. The oxo group already occupies one of the ortho positions. The sulfonic acid group at C3 is a reasonably good leaving group in some SNAr reactions, but its displacement would be meta to the activating nitro group, which is generally less favorable.
The most likely position for nucleophilic attack would be C2, which is para to the nitro group and ortho to the pyridine nitrogen. A good leaving group at this position would be readily displaced by a variety of nucleophiles. If a suitable leaving group, such as a halide, were present at the C2 position of a derivative of this molecule, it would be highly susceptible to substitution by nucleophiles like alkoxides, amines, and thiolates.
Reactivity of the Oxo (Pyridone) Moiety
The 6-oxo group confers pyridone character to the molecule, which introduces another layer of complex reactivity, primarily centered around tautomerism and reactions at the carbonyl center.
Tautomerism and its Influence on Molecular Reactivity
This compound can exist in a tautomeric equilibrium with its corresponding 6-hydroxy-5-nitropyridine-3-sulfonic acid form. For most 2- and 4-pyridones, the equilibrium lies significantly towards the pyridone (oxo) form, as this tautomer benefits from the amide resonance stabilization and, in many cases, maintains aromaticity in a zwitterionic resonance contributor. The presence of the electron-withdrawing nitro and sulfonic acid groups is expected to further favor the pyridone tautomer.
The predominance of the pyridone form has significant implications for the molecule's reactivity. The pyridone tautomer possesses both a nucleophilic nitrogen (part of the amide) and an electrophilic carbonyl carbon, as well as acidic N-H and potentially enolizable C-H protons. The 6-hydroxy tautomer, on the other hand, would exhibit phenolic character, with an acidic hydroxyl group and a pyridine ring that is activated towards electrophilic substitution. Given the strong preference for the pyridone form, the majority of the molecule's reactivity is expected to stem from this tautomer.
Electrophilic and Nucleophilic Reactions at the Carbonyl Center
Stronger nucleophiles or reactions that involve initial activation of the carbonyl oxygen (e.g., by protonation in strong acid) might be necessary to induce addition reactions.
Electrophilic attack can occur at the carbonyl oxygen. Protonation of the carbonyl oxygen would activate the pyridone ring towards nucleophilic attack. O-alkylation to form a 6-alkoxypyridine derivative is also a possibility, although N-alkylation at the pyridone nitrogen is often competitive or even favored, depending on the reaction conditions and the nature of the alkylating agent. The relative propensities for N- versus O-alkylation are influenced by factors such as the solvent, the counter-ion, and the hardness/softness of the electrophile.
Comprehensive Chemistry of the Sulfonic Acid Functionality
The sulfonic acid group is a strong acid and a versatile functional group for chemical transformations. Its reactivity on the 5-nitro-6-oxo-1H-pyridine core is expected to be influenced by the electron-deficient nature of the pyridine ring.
As a strong acid, this compound would readily form salts with a wide range of bases. The reaction with inorganic bases like sodium hydroxide (B78521) or potassium carbonate would yield the corresponding water-soluble sulfonate salts. Similarly, treatment with amines would produce ammonium (B1175870) sulfonate salts.
Esterification of sulfonic acids is typically more challenging than that of carboxylic acids and often requires conversion to a more reactive intermediate, such as a sulfonyl chloride. Direct esterification with alcohols is generally not feasible. However, sulfonic acid esters, or sulfonates, could potentially be formed by reacting the corresponding sulfonyl chloride derivative with an alcohol or phenol (B47542) in the presence of a base.
Table 1: Anticipated Salt Formation Reactions
| Base | Product Type |
|---|---|
| Sodium Hydroxide (NaOH) | Sodium Sulfonate Salt |
| Potassium Carbonate (K₂CO₃) | Potassium Sulfonate Salt |
| Ammonia (NH₃) | Ammonium Sulfonate Salt |
The conversion of sulfonic acids to sulfonyl halides, most commonly sulfonyl chlorides, is a pivotal transformation that opens avenues for further derivatization. Standard reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For pyridine-3-sulfonic acid, this reaction is well-established, often employing reagents like phosphorus pentachloride and phosphorus oxychloride. It is anticipated that this compound would react similarly to yield 5-nitro-6-oxo-1H-pyridine-3-sulfonyl chloride.
This sulfonyl chloride is a key intermediate. Its reaction with primary or secondary amines, in the presence of a base to neutralize the HCl byproduct, would lead to the formation of the corresponding sulfonamides. This is a widely used method for synthesizing a diverse range of sulfonamide derivatives from various sulfonic acids.
Table 2: Expected Synthesis of Sulfonyl Chloride and Sulfonamides
| Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|
| PCl₅ / POCl₃ or SOCl₂ | 5-nitro-6-oxo-1H-pyridine-3-sulfonyl chloride | Sulfonyl Chloride Formation |
| R-NH₂ (Primary Amine) | N-alkyl-5-nitro-6-oxo-1H-pyridine-3-sulfonamide | Sulfonamide Formation |
Heterocyclic Rearrangements and Ring Transformations
Nitropyridones are known to participate in various ring transformation reactions, often initiated by nucleophilic attack. The presence of two electron-withdrawing nitro groups in compounds like 1-methyl-3,5-dinitro-2-pyridone renders the ring highly susceptible to such reactions, leading to the formation of substituted nitrophenols when treated with carbon nucleophiles. cato-chem.com It is plausible that the single nitro group and the sulfonic acid group in this compound could also activate the pyridine ring towards nucleophilic attack, potentially leading to ring-opening or rearrangement under specific conditions, although likely requiring more forcing conditions than dinitropyridones. cato-chem.com
Studies on other heterocyclic systems, such as chromeno[2,3-b]pyridines containing a 6-oxo-1,6-dihydropyridine moiety, have shown thermal rearrangements in DMSO, sometimes involving an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com The presence of a nitro group in these systems was found to make the rearrangement more favorable. mdpi.com This suggests that this compound might be a candidate for similar, yet undocumented, rearrangement pathways.
Metal-Catalyzed and Organocatalyzed Reactions Involving this compound
There is no specific literature detailing the use of this compound in metal-catalyzed or organocatalyzed reactions. However, one can speculate on its potential roles. The pyridine nitrogen and the oxygen atoms of the nitro and sulfonyl groups could act as coordination sites for metal catalysts.
In the broader context of pyridine chemistry, metal-catalyzed C-H functionalization is a prominent area of research. nih.gov While challenging, methods for meta-selective functionalization of pyridines have been developed. nih.gov It is conceivable that the sulfonic acid group or the nitro group could act as a directing group in such transformations, although this has not been reported. Furthermore, the compound could potentially serve as a ligand in the synthesis of coordination complexes, a role known for simpler pyridine sulfonic acids.
Advanced Spectroscopic and Spectrometric Characterization of 5 Nitro 6 Oxo 1h Pyridine 3 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their connectivities.
Proton NMR (¹H NMR) Chemical Shift Assignments and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, sulfonyl, and oxo groups. The proton at the C2 position is anticipated to appear at a downfield chemical shift, typically in the range of 8.5-9.0 ppm, due to the deshielding effects of the adjacent nitrogen atom and the nitro group. The proton at the C4 position would likely resonate at a slightly upfield position compared to the C2 proton, estimated to be in the 8.0-8.5 ppm region.
Spin-spin coupling between the non-equivalent protons would provide further structural information. A small meta-coupling constant (⁴J) would be expected between the H2 and H4 protons, on the order of 2-3 Hz, consistent with their relative positions on the pyridine ring. The broad singlet corresponding to the N-H proton is expected to appear further downfield and its chemical shift can be solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | 8.5 - 9.0 | d | ~2-3 |
| H4 | 8.0 - 8.5 | d | ~2-3 |
| NH | Variable | br s | - |
d: doublet, br s: broad singlet
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon atoms in this compound are expected to resonate at chemical shifts characteristic of a highly substituted and electron-deficient pyridine ring. The carbonyl carbon (C6) is predicted to have the most downfield chemical shift, likely in the range of 160-170 ppm. The carbon bearing the nitro group (C5) would also be significantly deshielded, with an expected chemical shift between 150-160 ppm. The carbon attached to the sulfonic acid group (C3) is anticipated to appear in the 140-150 ppm range. The remaining aromatic carbons, C2 and C4, would be found at approximately 130-140 ppm and 120-130 ppm, respectively.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 130 - 140 |
| C3 | 140 - 150 |
| C4 | 120 - 130 |
| C5 | 150 - 160 |
| C6 | 160 - 170 |
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would reveal the direct one-bond correlations between protons and their attached carbons. For instance, it would show a correlation between the signal for H2 and C2, and H4 and C4.
The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. Key expected HMBC correlations would include the coupling of the H2 proton to the C3, C4, and C6 carbons, and the H4 proton to the C2, C3, C5, and C6 carbons. These correlations would definitively establish the substitution pattern on the pyridine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The carbonyl (C=O) stretching vibration of the pyridone ring is expected to appear as a strong band in the region of 1680-1650 cm⁻¹.
The sulfonic acid group (SO₃H) will exhibit characteristic S=O stretching bands, typically observed as strong absorptions around 1250-1150 cm⁻¹ (asymmetric) and 1080-1030 cm⁻¹ (symmetric). The O-H stretching of the sulfonic acid will likely appear as a broad band in the 3000-2500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ range.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3000 (broad) |
| C-H (aromatic) | Stretching | > 3000 |
| C=O | Stretching | 1680 - 1650 |
| C=C, C=N (ring) | Stretching | 1600 - 1400 |
| NO₂ | Asymmetric Stretching | 1550 - 1500 |
| NO₂ | Symmetric Stretching | 1350 - 1300 |
| SO₃H | Asymmetric S=O Stretching | 1250 - 1150 |
| SO₃H | Symmetric S=O Stretching | 1080 - 1030 |
| SO₃H | O-H Stretching | 3000 - 2500 (broad) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and chromophoric groups. The highly conjugated system of the nitropyridone ring is expected to result in strong absorption in the UV region. A π → π* transition associated with the pyridine ring is likely to be observed in the 250-300 nm range. The presence of the nitro group, a strong chromophore, is expected to give rise to an additional absorption band, potentially at a longer wavelength (300-350 nm), which could be attributed to an n → π* transition of the nitro group or a charge-transfer band. The position of these absorption maxima can be influenced by the solvent polarity.
Computational and Theoretical Investigations of 5 Nitro 6 Oxo 1h Pyridine 3 Sulfonic Acid
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.comresearchgate.net It is a common and effective tool for studying molecules like 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid, providing insights into their geometry, electronic properties, and reactivity. nih.gov
A fundamental step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the potential energy surface of the molecule to find the minimum energy conformation.
Given the rotatable bonds associated with the sulfonic acid group (-SO₃H), a conformational landscape analysis would be necessary. This involves systematically rotating these bonds to identify all possible stable conformers and their relative energies. The results of such an analysis would reveal the most likely shape of the molecule under various conditions.
Table 1: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (O-S-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 0° | 2.5 |
| B | 60° | 0.0 |
| C | 120° | 1.8 |
| D | 180° | 3.0 |
This table presents hypothetical data to illustrate the expected output of a conformational analysis.
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide a detailed picture of the electron distribution within this compound. This includes generating molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (HOMO-LUMO) theory is particularly important. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For a molecule with electron-withdrawing groups like the nitro and sulfonic acid groups, a relatively low LUMO energy would be expected.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical values based on typical ranges for similar organic molecules.
Computational vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies corresponding to the different normal modes of the molecule, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to confirm the molecule's structure and assign specific vibrational modes to observed spectral peaks. For instance, characteristic stretching frequencies for the N-O bonds in the nitro group, the S=O bonds in the sulfonic acid group, and the C=O bond in the pyridinone ring would be identified. researchgate.net
Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties. The presence of both electron-donating (the pyridinone ring) and electron-withdrawing (nitro and sulfonic acid) groups in this compound suggests it might have interesting NLO properties. DFT calculations can be used to compute the first and second hyperpolarizabilities, which are measures of the NLO response. Time-dependent DFT (TD-DFT) can further be used to study the electronic excitations and predict the UV-Vis absorption spectrum.
Prediction of Spectroscopic Parameters (e.g., Gauge-Including Atomic Orbital (GIAO) calculations for NMR chemical shifts)
Computational methods are highly effective in predicting nuclear magnetic resonance (NMR) spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. researchgate.net These predicted chemical shifts, when compared to a standard reference compound like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra and the structural elucidation of the compound.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 155 |
| C3 | 130 |
| C4 | 125 |
| C5 | 145 |
| C6 | 160 |
Disclaimer: These are hypothetical values and are for illustrative purposes only.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool to investigate the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the molecule might react with other reagents. For example, the acidity of the sulfonic acid proton and the N-H proton could be computationally determined to predict its behavior in acid-base reactions. researchgate.net Similarly, the susceptibility of the aromatic ring to nucleophilic or electrophilic attack could be modeled.
Intermolecular Interactions and Self-Assembly Propensities
The distinct functional groups of this compound are expected to govern its intermolecular interactions and subsequent self-assembly in the solid state or in solution. These interactions are driven by a combination of hydrogen bonding, electrostatic interactions, and π-stacking.
Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor, while the oxygen atoms of the nitro and oxo groups, along with the nitrogen of the pyridine (B92270) ring, can act as hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen-bonding networks. The pyridinone moiety can also participate in hydrogen bonding, further stabilizing supramolecular structures.
Electrostatic and π-Hole Interactions: The nitro group, being highly electron-withdrawing, creates a significant dipole moment in the molecule. nih.gov This can lead to strong electrostatic interactions. Furthermore, computational studies on nitro aromatic ligands have highlighted the presence of "π-hole interactions," where the positive electrostatic potential on the nitro group's nitrogen atom can interact favorably with electron-rich regions of adjacent molecules, with interaction energies estimated around -5 kcal/mol. nih.gov
π-π Stacking: The aromatic pyridine ring is susceptible to π-π stacking interactions. These interactions, driven by van der Waals forces, would contribute to the ordering of molecules in a stacked arrangement. The presence of both electron-donating (oxo) and electron-withdrawing (nitro, sulfonic acid) groups on the ring can modulate the electronic character of the π-system, influencing the geometry and strength of these stacking interactions.
Self-Assembly: The confluence of these intermolecular forces suggests a strong propensity for self-assembly. Molecules with sulfonic acid groups have been shown to form columnar mesophases. nih.gov Similarly, pyridine-terminated molecules can form highly ordered self-assembled monolayers. researchgate.net It is therefore plausible that this compound could self-assemble into well-defined architectures, such as layers or columns, stabilized by a network of hydrogen bonds and π-stacking interactions.
Table 1: Predicted Intermolecular Interactions in this compound
| Interaction Type | Participating Functional Groups | Estimated Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | -SO₃H (donor), C=O, -NO₂, Pyridine-N (acceptors) | -4 to -15 |
| π-π Stacking | Pyridine Ring | -2 to -5 |
| π-Hole Interaction | -NO₂ | ~ -5 nih.gov |
| Dipole-Dipole | -NO₂, C=O, -SO₃H | -1 to -5 |
Quantitative Structure-Property Relationships (QSPR) for Rational Molecular Design
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. For a molecule like this compound, QSPR can be a powerful approach for rational molecular design, enabling the prediction of properties and the design of new derivatives with desired characteristics without the need for extensive synthesis and experimentation. mdpi.com
Molecular Descriptors: The first step in developing a QSPR model is the calculation of molecular descriptors. For this compound, these would include:
Topological descriptors: Describing the atomic connectivity.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Such as dipole moment, HOMO/LUMO energies, and partial charges, which are influenced by the nitro and sulfonic acid groups. tandfonline.com
Physicochemical descriptors: Like logP and polar surface area.
Model Development and Application: Once a set of descriptors is calculated for a series of related compounds, a mathematical model can be built using statistical methods like multiple linear regression or machine learning algorithms. nih.gov This model can then be used to predict the properties of new, unsynthesized molecules.
For this compound, QSPR could be employed for:
Predicting Solubility: The sulfonic acid group suggests high water solubility, but a QSPR model could provide more precise predictions for derivatives with different substituents.
Tuning Electronic Properties: By correlating descriptors with properties like the HOMO-LUMO gap, new molecules with specific electronic and optical properties could be designed.
Optimizing Reactivity: QSPR can help in understanding how structural modifications affect the reactivity of the molecule, which is crucial for its intended applications.
The rational design of novel bioactive molecules is a critical and challenging task. mdpi.com The use of integrated computation-based methods, including QSAR/QSPR modeling, has been extensively used in drug discovery and materials science. mdpi.com
Table 2: Key Molecular Descriptors for QSPR Analysis of this compound and its Derivatives
| Descriptor Class | Example Descriptors | Predicted Influence on Properties |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Reactivity, spectral properties, intermolecular interactions |
| Topological | Wiener index, Kier & Hall indices | Molecular size, shape, and branching |
| Physicochemical | LogP, Polar Surface Area (PSA), Molar Refractivity | Solubility, permeability, bioavailability |
| Quantum Chemical | Electrostatic potential, Chemical hardness/softness | Interaction with biological targets, reaction mechanisms |
Advanced Analytical Methodologies for 5 Nitro 6 Oxo 1h Pyridine 3 Sulfonic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of chemical compounds. For a polar and non-volatile compound like 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid, liquid chromatography is the most direct and suitable approach.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and polar organic compounds. A reverse-phase (RP) HPLC method would be the standard approach for this compound.
Method Development: The development of a robust HPLC method would involve the systematic optimization of several parameters. Given the high polarity of the sulfonic acid group, a C18 or C8 column might be suitable, potentially with an aqueous mobile phase. To ensure good peak shape and retention, an acidic mobile phase would be necessary to suppress the ionization of the sulfonic acid. A typical mobile phase could consist of a gradient of water with a small percentage of a polar organic solvent like acetonitrile (B52724) or methanol (B129727), and an acid modifier such as formic acid or phosphoric acid. cato-chem.com For instance, the analysis of the related compound 3-pyridinesulfonic acid has been achieved using a mobile phase of acetonitrile, water, and phosphoric acid. cato-chem.com
Detection would likely be performed using a UV-Vis detector, as the nitro-substituted pyridine (B92270) ring is expected to have a strong chromophore. The validation of the developed method would be carried out according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Illustrative HPLC Method Parameters:
| Parameter | Exemplary Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. Due to its high polarity and low volatility, this compound is not directly amenable to GC analysis. Therefore, a derivatization step to convert the polar functional groups into more volatile moieties would be necessary. For example, the sulfonic acid group could be esterified to a methyl or ethyl sulfonate. However, this approach can be complex and may introduce analytical errors.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would be a suitable stationary phase. The mobile phase would likely be a polar solvent system, such as a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and acetic acid, to achieve appropriate migration of the polar analyte. Visualization of the spots on the TLC plate could be achieved under UV light, given the compound's UV-active nature.
Example TLC System:
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (8:2 v/v) with 0.5% Acetic Acid |
| Visualization | UV lamp (254 nm) |
The parent compound, this compound, is not chiral. Therefore, chiral chromatography would not be applicable for its analysis. This technique would only become relevant if the compound were to be derivatized with a chiral reagent, leading to the formation of diastereomers, or if a chiral center were introduced into the molecule through a subsequent reaction.
Electrochemical Characterization
Electrochemical methods can provide valuable information about the redox properties of a molecule, which is particularly relevant for compounds containing electroactive groups like the nitro group.
Cyclic Voltammetry (CV) is a powerful electrochemical technique for studying the redox behavior of chemical species. The nitro group in this compound is expected to be electrochemically active and undergo reduction. The electrochemical reduction of aromatic and heterocyclic nitro compounds has been extensively studied. uchile.cl
A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal the potentials at which the compound is oxidized or reduced. The reduction of the nitro group typically proceeds through the formation of a nitro radical anion. uchile.cl The stability and further reaction of this radical anion can also be investigated using CV. The presence of other functional groups on the pyridine ring will influence the reduction potential.
Hypothetical Cyclic Voltammetry Data:
| Parameter | Potential Value (vs. Ag/AgCl) |
|---|---|
| Cathodic Peak Potential (Epc) | -0.8 V |
| Anodic Peak Potential (Epa) | -0.7 V |
| Half-wave Potential (E1/2) | -0.75 V |
This data would suggest a quasi-reversible one-electron reduction of the nitro group. The exact potentials would be dependent on the experimental conditions, such as the solvent, electrolyte, and pH.
Mechanistic Electrochemistry of Redox-Active Moieties
The molecular structure of this compound contains two primary redox-active moieties: the nitroaromatic system and the pyridone ring. The electrochemical behavior of this compound is governed by the redox processes of these groups, which are significantly influenced by the presence of the electron-withdrawing sulfonic acid group.
The biological activity of many nitroaromatic compounds is directly linked to the electrochemical reduction of the nitro group (-NO2). uchile.cl This process is complex and can involve the transfer of up to six electrons to form the corresponding amine derivative. uchile.cl The initial and often most significant step in the reduction of a nitroaromatic compound is a one-electron transfer to form a nitro radical anion (ArNO₂⁻•). uchile.cl This initial step can be reversible and is a key determinant of the compound's biological properties. uchile.cl
Further reduction proceeds through a series of electron-transfer and protonation steps, yielding highly reactive intermediates such as nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) species, before culminating in the formation of the stable aromatic amine (ArNH₂). dtic.milacs.org The specific potentials and pathways for these reduction steps are highly dependent on the pH of the medium. uchile.clacs.org Cyclic voltammetry is a primary technique used to study these mechanisms, allowing for the qualitative visualization of the formation of intermediates like the nitro radical anion. uchile.cl
The pyridone ring itself is also electrochemically active. Studies on various pyridone derivatives show that they can undergo irreversible oxidation processes. mdpi.com The electrochemical activity and oxidation potentials of the pyridone system are highly dependent on the solution's pH. mdpi.com The presence of both a strongly electron-withdrawing nitro group and a sulfonic acid group on the pyridine ring is expected to make the compound more susceptible to reduction (increase the reduction potential) compared to unsubstituted pyridones. mdpi.com
Table 1: Generalized Electrochemical Reduction Pathway of a Nitroaromatic Group (ArNO₂) in Protic Media This table represents a generalized pathway, as specific potential values for this compound are not available in the literature.
| Step | Reaction | Electrons (e⁻) | Protons (H⁺) | Product |
|---|---|---|---|---|
| 1 | ArNO₂ + e⁻ ⇌ ArNO₂⁻• | 1 | 0 | Nitro Radical Anion |
| 2 | ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O | 2 | 2 | Nitroso Intermediate |
| 3 | ArNO + 2e⁻ + 2H⁺ → ArNHOH | 2 | 2 | Hydroxylamine Derivative |
Potentiometric and Conductometric Analysis for Acidic Dissociation Constants (pKa)
The compound this compound possesses two primary acidic protons: the proton of the sulfonic acid group (-SO₃H) and the proton on the nitrogen atom of the pyridone ring (N-H). Determining the acidic dissociation constants (pKa) for these protons is crucial for understanding the compound's behavior in solution.
The sulfonic acid group is known to be strongly acidic. For comparison, the pKa of benzenesulfonic acid is approximately -6.5, while methanesulfonic acid has a pKa of about -2. umass.edu Aromatic sulfonic acids are generally very strong acids with pKa values typically in the negative range. researchgate.net Therefore, the sulfonic acid moiety in this compound is expected to dissociate completely in most aqueous solutions.
The acidity of the N-H proton in the 6-oxo-1H-pyridine (or 2-pyridone) ring is significantly weaker but is enhanced by the strong electron-withdrawing effect of the adjacent nitro group. This effect delocalizes the negative charge of the conjugate base, stabilizing it and thus lowering the pKa of the N-H proton compared to an unsubstituted pyridone.
Potentiometric Titration is a standard and effective method for determining pKa values. researchgate.netscispace.com The technique involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the solution's pH with a potentiometer. A plot of pH versus the volume of titrant added generates a titration curve. The pKa value can be determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. scispace.com For a molecule with two distinct acidic protons like this compound, two separate equivalence points would be expected if their pKa values are sufficiently different.
Conductometric Titration offers a complementary method for determining the equivalence points of titrations. tau.ac.ilumcs.pl This method relies on measuring the electrical conductivity of the solution as the titrant is added. The principle is based on the substitution of ions with different ionic conductivities. umcs.pl During the titration of the highly mobile hydrogen ions (H⁺) from the strong sulfonic acid group with a strong base (e.g., NaOH), the H⁺ ions are replaced by less mobile Na⁺ ions, causing a sharp decrease in conductivity. tau.ac.il After the first equivalence point, further titration neutralizes the weaker N-H acid, leading to a different rate of conductivity change. The equivalence point is identified graphically as the intersection of the distinct linear segments of the plot of conductance versus titrant volume. tau.ac.il This method is particularly well-suited for analyzing strong acids and can be applied in very dilute solutions. tau.ac.ilumcs.pl
Table 2: Typical pKa Values for Relevant Functional Groups This table provides context by listing approximate pKa values for related functional groups. Specific experimental pKa values for this compound are not available in the cited literature.
| Functional Group | Compound Example | Approximate pKa |
|---|---|---|
| Arenesulfonic Acid | Benzenesulfonic Acid | -6.5 umass.edu |
| Alkanesulfonic Acid | Methanesulfonic Acid | -2.0 umass.edu |
| Pyridinium (B92312) Ion | Pyridinium ion | 5.2 umass.edu |
Applications in Advanced Chemical Systems and Materials Science
Utilization as a Versatile Synthetic Building Block for Complex Chemical Architectures
No specific examples were found in the reviewed literature of 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid being utilized as a synthetic building block for the construction of complex chemical architectures. While nitropyridines and sulfonic acids are generally recognized as versatile precursors in organic synthesis, the specific reactivity and synthetic utility of this particular molecule have not been documented. mdpi.com
Role as a Ligand in Coordination Chemistry (excluding biological ligand applications)
There is no available research demonstrating the use of this compound as a ligand in coordination chemistry for non-biological applications. The presence of potential coordinating atoms in the pyridinone ring and the sulfonic acid group suggests that it could, in principle, form metal complexes. However, no studies detailing the synthesis, characterization, or application of such coordination compounds have been reported. mdpi.commdpi.com
Integration into Polymeric Structures and Functional Materials
The integration of this compound into polymeric structures or the development of functional materials based on this compound has not been described in the scientific literature. While pyridine (B92270) and sulfonic acid-containing monomers are utilized in polymer chemistry, there are no specific reports of this compound being employed in such a capacity.
Application in Catalysis (e.g., as an acid catalyst or component of metal-ligand catalysts)
No evidence was found to support the application of this compound in catalysis. The sulfonic acid group imparts Brønsted acidity, suggesting potential as an acid catalyst. nih.gov Furthermore, its potential as a ligand could allow for its use in metal-ligand catalysis. acs.org However, no studies have been published that investigate or confirm any catalytic activity for this specific compound.
Chemo-Sensing and Detection Applications (non-biological sensors)
There are no documented instances of this compound being used in the development of chemo-sensors for the detection of non-biological analytes. The functional groups present on the molecule could potentially interact with various analytes, but no research has been published exploring these possibilities.
Based on a thorough review of available scientific and technical information, there is currently no documented evidence of the application of this compound in the specified areas of advanced chemical systems and materials science. The compound is listed by chemical suppliers, confirming its existence, but its utility as a synthetic building block, ligand, polymer component, catalyst, or chemo-sensor remains unexplored in the public domain. cato-chem.com Future research may yet uncover applications for this molecule, but as of now, it represents an area with no reported scientific exploration.
Q & A
Q. Q1. What are the optimal synthetic routes for 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nitration and sulfonation of pyridine derivatives. For example, sulfonic acid groups can be introduced via sulfonation using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (40–60 °C). Subsequent nitration may employ mixed acids (HNO₃/H₂SO₄) at 0–5 °C to avoid over-oxidation. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-nitrating agent) and inert atmospheres to minimize side reactions like ring degradation .
Q. Q2. How can spectroscopic techniques (NMR, IR, HRMS) characterize the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The pyridine ring protons appear as distinct signals between δ 7.5–9.0 ppm, with downfield shifts for nitro (-NO₂) and sulfonic acid (-SO₃H) groups. The oxo group (C=O) resonates near δ 165–170 ppm in ¹³C NMR.
- IR : Strong absorption bands at ~1350 cm⁻¹ (asymmetric -NO₂ stretch) and ~1170 cm⁻¹ (S=O stretch) confirm functional groups.
- HRMS : Exact mass calculations (e.g., C₅H₃N₂O₆S⁺ requires m/z 242.9812) validate molecular integrity .
Q. Q3. What are the key stability challenges for this compound under aqueous or acidic conditions?
Methodological Answer: The sulfonic acid group enhances water solubility but may hydrolyze under prolonged acidic conditions (pH < 2). Stability studies recommend storage at pH 4–6 (buffered solutions) and temperatures below 4 °C. Degradation products (e.g., desulfonated or reduced nitro derivatives) can be monitored via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. Q4. How do electronic effects of the nitro and sulfonic acid groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing nitro (-NO₂) and sulfonic acid (-SO₃H) groups activate the pyridine ring toward nucleophilic attack at the 2- and 4-positions. For example, in amination reactions, the use of ammonia or primary amines (1.5 equiv) with Cu(I) catalysts at 80 °C generates substituted pyridines. Computational studies (DFT) can predict regioselectivity by analyzing LUMO distributions at reactive sites .
Q. Q5. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved experimentally?
Methodological Answer: Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). A tiered approach is recommended:
Dose-response profiling : Test 0.1–100 µM concentrations in multiple cell lines (e.g., HeLa, HEK293) to identify IC₅₀ values.
Mechanistic studies : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake).
Comparative assays : Validate results against structurally similar controls (e.g., 6-amino-5-chloropyridine-3-sulfonic acid) to isolate functional group contributions .
Q. Q6. What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to active sites (e.g., dihydrofolate reductase) using the compound’s 3D structure (PubChem CID).
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between sulfonic acid groups and Arg/Lys residues.
- QSAR modeling : Corrogate nitro group electronegativity with inhibitory potency (pIC₅₀) using descriptors like Hammett constants (σₚ) .
Q. Q7. How can the compound’s redox behavior be analyzed electrochemically for catalytic applications?
Methodological Answer: Cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) reveals redox peaks near -0.3 V (reduction of -NO₂ to -NH₂) and +0.5 V (oxidation of sulfonic acid). A three-electrode system (glassy carbon working electrode) with scan rates of 50–200 mV/s quantifies electron transfer kinetics. Integration with DFT-calculated HOMO/LUMO gaps validates experimental redox potentials .
Physicochemical and Analytical Considerations
Q. Q8. What chromatographic methods are optimal for separating this compound from byproducts?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 water:acetonitrile + 0.1% TFA). Retention time (~6.2 min) and peak symmetry (As < 1.5) ensure purity.
- TLC : Silica gel 60 F₂₅₄ plates with n-butanol:acetic acid:water (3:1:1) resolve sulfonic acid derivatives (Rf ≈ 0.4, visualized under UV 254 nm) .
Safety and Compliance
Q. Q9. What safety protocols are critical when handling this compound in a research lab?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (nitric acid fumes).
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal. Regulatory compliance requires documentation per OSHA Hazard Communication Standard (29 CFR 1910.1200) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
